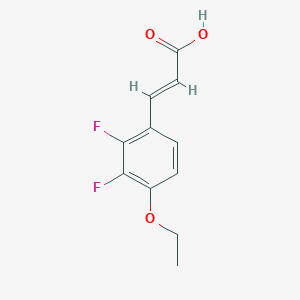

4-Ethoxy-2,3-difluorocinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-ethoxy-2,3-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-2-16-8-5-3-7(4-6-9(14)15)10(12)11(8)13/h3-6H,2H2,1H3,(H,14,15)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDRYDSDLSADTE-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C=CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=C(C=C1)/C=C/C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethoxy 2,3 Difluorocinnamic Acid and Its Analogues

Established and Modified Condensation Reactions

Condensation reactions are a foundational strategy for synthesizing cinnamic acids from aromatic aldehydes. The Knoevenagel and Perkin reactions are two of the most prominent methods employed for this purpose.

The Knoevenagel condensation is a widely used method for forming C-C bonds by reacting an active methylene (B1212753) compound, such as malonic acid, with a carbonyl compound like a benzaldehyde (B42025). scielo.br The reaction is typically catalyzed by a weak base. scielo.br For fluorinated benzaldehydes, various catalytic systems have been optimized to improve yields and reaction conditions.

The classical approach often uses pyridine (B92270) as a solvent and piperidine (B6355638) as a catalyst. rsc.orgresearchgate.net However, due to the hazardous nature of pyridine, significant research has focused on developing greener and more efficient protocols. rsc.orgnih.gov Alternatives include using ammonium (B1175870) salts like ammonium bicarbonate, which can release ammonia (B1221849) in situ to form catalytically active intermediates. tandfonline.com Proline-catalyzed Knoevenagel condensation in ethanol (B145695) has also emerged as a sustainable option, providing good to high yields (60-80%) for hydroxycinnamic diacids. nih.gov

Microwave irradiation has been shown to accelerate the reaction significantly. For instance, the condensation of aromatic aldehydes with malonic acid can be achieved in water using tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate under microwave conditions, offering an environmentally friendly procedure. rsc.orgsemanticscholar.org Another microwave-assisted method utilizes piperidine and triethylamine (B128534) as bases in toluene, achieving a 68% yield for trans-cinnamic acid in one hour. nih.gov

Optimized Knoevenagel Condensation Conditions

| Catalyst/Base | Solvent | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Piperidine/Pyridine | Pyridine | Heating | Classical, effective but uses hazardous solvent. | rsc.orgresearchgate.net |

| Ammonium Salts | Solvent-free or Green Solvents | Heating | Forms catalytically active intermediates in situ. | tandfonline.com |

| L-Proline | Ethanol | - | Sustainable method with good to high yields (60-80%). | nih.gov |

| TBAB/K₂CO₃ | Water | Microwave Irradiation | Rapid, economic, and environmentally friendly. | semanticscholar.org |

| Piperidine/Triethylamine | Toluene | Microwave Irradiation (100 °C, 1h) | Yield of 68% for trans-cinnamic acid. | nih.gov |

The Perkin reaction, discovered by William Henry Perkin in 1868, is a classic method for synthesizing α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the anhydride's alkali salt. wikipedia.orgnumberanalytics.com The reaction of benzaldehyde with acetic anhydride, using sodium acetate (B1210297) as a base, is a typical example to produce cinnamic acid. iitk.ac.inuns.ac.id

This method traditionally requires high temperatures (over 165-180°C) and long reaction times (4-10 hours) to achieve good conversion, which can lead to the formation of side products. researchgate.netuns.ac.idyoutube.com The mechanism involves the formation of an enolate from the anhydride, which then adds to the aldehyde. iitk.ac.inbyjus.com

To address the harsh conditions of the classical Perkin reaction, modern refinements often involve microwave irradiation. jk-sci.com Microwave-assisted synthesis can dramatically reduce reaction times. However, it has been noted that sodium acetate may not be an effective base under microwave conditions, prompting consideration of other bases. jk-sci.com For the synthesis of 4-Ethoxy-2,3-difluorocinnamic acid, the Perkin reaction would involve heating 4-ethoxy-2,3-difluorobenzaldehyde (B176945) with acetic anhydride and an appropriate base like anhydrous sodium or potassium acetate. wikipedia.orgstuba.sk

Perkin Reaction Parameters

| Reactant 1 | Reactant 2 | Base/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Acid Anhydride | Alkali Salt of Anhydride | Classical Heating (>165 °C, 4-10h) | Classic method; harsh conditions. | wikipedia.orgyoutube.com |

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | Heating | Standard synthesis of cinnamic acid. | uns.ac.idstuba.sk |

| Aromatic Aldehyde | Acid Anhydride | Various Bases | Microwave Irradiation | Reduces reaction times significantly. | jk-sci.com |

Metal-Catalyzed Coupling Strategies

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile alternative for the synthesis of cinnamic acids, offering high efficiency and stereoselectivity.

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgyoutube.com This reaction is a cornerstone of modern organic synthesis and is highly effective for preparing substituted alkenes like cinnamic acid derivatives. wikipedia.orgmisuratau.edu.ly The synthesis of cinnamic acids via the Heck reaction typically involves coupling an aryl halide with an acrylate (B77674) ester, followed by hydrolysis of the ester. researchgate.net

For the synthesis of this compound, this would involve reacting a 4-ethoxy-2,3-difluoro-substituted aryl halide (e.g., iodobenzene (B50100) or bromobenzene (B47551) derivative) with an acrylate. The reaction is catalyzed by palladium complexes such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0), often in the presence of phosphine (B1218219) ligands like triphenylphosphine (B44618) and a base like triethylamine or potassium carbonate. wikipedia.orgyoutube.com

The Heck reaction is known for its excellent trans selectivity. organic-chemistry.org Recent advancements have focused on developing phosphine-free catalyst systems and conducting the reaction in greener solvents like water or ionic liquids to improve its environmental footprint and facilitate catalyst recycling. wikipedia.orgorganic-chemistry.orgresearchgate.net For instance, efficient phosphine-free Heck reactions have been reported in water using a Pd(L-proline)₂ complex under microwave irradiation. organic-chemistry.org

Heck Reaction Components for Cinnamic Acid Synthesis

| Aryl Halide/Triflate | Alkene Partner | Palladium Catalyst | Base | Key Advantages | Reference |

|---|---|---|---|---|---|

| Aryl Iodide, Bromide, or Triflate | Acrylate Esters | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃, NaOAc | High trans selectivity, good functional group tolerance. | wikipedia.orgorganic-chemistry.org |

| Aryl Halides | Sodium Acrylate | Palladacycle | Inorganic/Organic Bases | Aqueous-biphasic system allows easy catalyst recycle. | researchgate.net |

| Aryl Bromides | Styrene | Pd(OAc)₂ with Tetrahydropyrimidinium Ligands | K₂CO₃ | Efficient in aqueous media. | nih.gov |

While palladium dominates the field of cross-coupling for cinnamic acid synthesis, research continues into other, more economical or uniquely reactive transition metals. These explorations aim to find alternative catalytic cycles that can perform similar transformations to the Heck reaction. Although less common for this specific application, catalysts based on metals like copper, nickel, and cobalt are subjects of ongoing investigation for various C-C bond formations. For the synthesis of cinnamic acid derivatives, these alternatives are not as established as palladium-based methods but represent an active area of research to reduce cost and environmental impact.

Targeted Fluorination and Ethoxylation Approaches

The synthesis of this compound requires the precursor 4-ethoxy-2,3-difluorobenzaldehyde. The installation of the fluorine and ethoxy groups onto the aromatic ring is a critical step that typically precedes the condensation or coupling reaction.

Targeted fluorination of aromatic rings can be achieved through various methods, including electrophilic fluorination, nucleophilic aromatic substitution (SNAr), or Sandmeyer-type reactions starting from an appropriate aniline (B41778) precursor. The precise method depends on the starting material and the desired substitution pattern.

Stereoselective Introduction of Fluorine Atoms into Cinnamic Acid Skeletons

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of cinnamic acids, achieving stereoselectivity during fluorination is a key challenge.

Recent advancements have focused on methods for the stereoselective synthesis of fluoroalkenes. One notable approach involves a tandem fluorination-desulfonation sequence starting from alkyl triflones and using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. rsc.org This reaction proceeds under mild conditions and provides monofluoroalkenes with excellent stereoselectivity. rsc.org Another powerful method is the silver-mediated fluorination of functionalized alkenylstannanes. nih.gov This technique utilizes F-TEDA-PF₆ in combination with a silver phosphinate promoter, which is compatible with a wide range of functional groups, including free alcohols and amides, thus offering a route for late-stage fluorination. nih.gov

For the synthesis of β-fluoro α-amino acids, a palladium(II)-catalyzed method has been developed for the site- and diastereoselective fluorination of unactivated β-methylene C(sp³)–H bonds. acs.org This process is compatible with various aliphatic and benzylic C(sp³)–H bonds, demonstrating the potential for precise fluorine installation in complex scaffolds. acs.org Mechanistic studies suggest that this transformation may proceed through the direct C–F reductive elimination from a high-valent palladium intermediate. acs.org

| Method | Fluorinating Agent | Substrate | Key Features |

| Tandem Fluorination-Desulfonation | N-fluorobenzenesulfonimide (NFSI) | Alkyl triflones | Mild conditions, excellent stereoselectivity for monofluoroalkenes. rsc.org |

| Silver-Mediated Fluorination | F-TEDA-PF₆ / Silver Phosphinate | Alkenylstannanes | High functional group tolerance, suitable for late-stage fluorination. nih.gov |

| Pd(II)-Catalyzed C-H Fluorination | Not specified | α-Amino acid derivatives | Site- and diastereoselective fluorination of unactivated C(sp³)–H bonds. acs.org |

Synthetic Routes for the Installation of the Ethoxy Moiety

The ethoxy group in this compound is typically introduced via etherification of a corresponding phenol (B47542) precursor. A common strategy for synthesizing 4-(alkoxy)cinnamic acids begins with the alkylation of a substituted 4-hydroxybenzaldehyde (B117250). tandfonline.com For instance, 4-hydroxybenzaldehyde can be alkylated using an appropriate bromoalkane. tandfonline.com The resulting 4-alkoxybenzaldehyde is then subjected to a condensation reaction with malonic acid, often in the presence of a base like piperidine in pyridine, to yield the desired 4-(alkoxy)cinnamic acid. tandfonline.com

A specific one-pot method has been disclosed for the preparation of 4-ethoxy-2,3-difluorophenol (B141254), a key intermediate. google.com This process starts with 4-ethoxy-2,3-difluorobromobenzene, which is converted to a Grignard reagent. This reagent then reacts with trimethyl borate, followed by hydrolysis and oxidation with hydrogen peroxide to yield the target phenol. google.com This phenol can then be utilized in further steps to construct the cinnamic acid side chain.

Another relevant synthetic pathway involves the Mizoroki-Heck cross-coupling reaction. This method can be used to synthesize various cinnamic acids and their esters by reacting aryl halides with acrylates, mediated by a palladium catalyst. ajol.info This approach offers good compatibility with a range of functional groups on the aryl halide. ajol.info

| Starting Material | Key Reagents | Product | Reaction Type |

| 4-Hydroxybenzaldehyde | Bromoalkane, Malonic acid, Piperidine | 4-(Alkoxy)cinnamic acid | Alkylation followed by Knoevenagel Condensation. tandfonline.com |

| 4-Ethoxy-2,3-difluorobromobenzene | Mg, Trimethyl borate, H₂O₂, HCl | 4-Ethoxy-2,3-difluorophenol | Grignard formation, Boration, Oxidation. google.com |

| Aryl bromide | Methyl acrylate, Palladium N-heterocyclic carbene catalyst, Triethylamine | Cinnamic acid derivative | Mizoroki-Heck cross-coupling. ajol.info |

Innovative Synthetic Technologies

To improve the efficiency and environmental footprint of chemical syntheses, innovative technologies are increasingly being adopted. These include methods that utilize alternative energy sources like visible light and microwaves.

Visible-Light-Enabled Decarboxylative Functionalization of Cinnamic Acids

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. One such application is the decarboxylative functionalization of cinnamic acids. For example, a transition-metal-free method for the decarboxylative sulfonylation of cinnamic acids has been developed. organic-chemistry.orgnih.gov This reaction uses an organic dye photocatalyst like Eosin Y, with oxygen as the terminal oxidant, to produce vinyl sulfones. organic-chemistry.orgnih.gov The reaction proceeds via a radical pathway and avoids the need for harsh oxidants or metal catalysts. organic-chemistry.org

Another innovative visible-light-induced method allows for the oxidative decarboxylation of cinnamic acids to form 1,2-diketones. organic-chemistry.org This process involves a concerted metallophotoredox catalysis, using a perylene (B46583) bisimide dye as the photocatalyst in the presence of a copper salt. organic-chemistry.org These methods highlight the potential of visible light to drive unique and useful chemical reactions on the cinnamic acid scaffold. organic-chemistry.orgnih.govorganic-chemistry.org

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has become a popular technique for accelerating reaction rates and improving yields. tandfonline.com The synthesis of cinnamic acid derivatives is well-suited to this technology. A common microwave-assisted method involves the Knoevenagel condensation of an aryl aldehyde with malonic acid. tandfonline.comjocpr.com Using a mediator and catalyst like polyphosphate ester (PPE) under solvent-free conditions, this reaction can produce cinnamic acid derivatives in high yields with significantly reduced reaction times compared to conventional heating. tandfonline.comtandfonline.com

The benefits of microwave irradiation include rapid and intense heating of polar substances, leading to faster reactions, simpler work-up, and often better selectivity. tandfonline.comtandfonline.com This approach is particularly advantageous for synthesizing cinnamic acids with electron-donating substituents, which can be challenging with traditional methods like the Perkin reaction. jocpr.com

| Technology | Reaction | Key Features | Products |

| Visible-Light Photocatalysis | Decarboxylative Sulfonylation | Transition-metal-free, uses organic dye and O₂. organic-chemistry.orgnih.gov | Vinyl sulfones |

| Visible-Light Photocatalysis | Oxidative Decarboxylation | Metallophotoredox catalysis, mild conditions. organic-chemistry.org | 1,2-Diketones |

| Microwave-Assisted Synthesis | Knoevenagel Condensation | Rapid heating, solvent-free, high yields. tandfonline.comtandfonline.com | Cinnamic acid derivatives |

Chemical Reactivity and Transformation Studies of 4 Ethoxy 2,3 Difluorocinnamic Acid

Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety

The reactivity of the α,β-unsaturated system in 4-Ethoxy-2,3-difluorocinnamic acid is characterized by the conjugated arrangement of the carbon-carbon double bond and the carboxylic acid. This conjugation influences the electron density across this part of the molecule and is a key determinant in its reaction pathways.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in α,β-unsaturated carboxylic acids is susceptible to addition reactions. However, the electron-withdrawing nature of the carboxylic acid group deactivates the double bond towards electrophilic attack. Conversely, it is activated for nucleophilic conjugate addition (Michael addition). In the case of this compound, the electron-withdrawing fluorine atoms on the aromatic ring further enhance this effect.

Common addition reactions for such systems include the addition of halogens (e.g., bromine), hydrogen halides, and the conjugate addition of nucleophiles like amines, thiols, and carbanions. The regioselectivity of these additions is governed by the electronic and steric influences of the substituents.

| Reaction Type | Reagent | General Product | Notes |

| Halogenation | Br₂ | 2,3-Dibromo-3-(4-ethoxy-2,3-difluorophenyl)propanoic acid | Proceeds via an electrophilic addition mechanism. |

| Hydrohalogenation | HBr | 3-Bromo-3-(4-ethoxy-2,3-difluorophenyl)propanoic acid | Follows Markovnikov's rule, with the nucleophile adding to the β-carbon. |

| Michael Addition | R₂NH | 3-(Dialkylamino)-3-(4-ethoxy-2,3-difluorophenyl)propanoic acid | Nucleophilic conjugate addition. |

Controlled Polymerization and Oligomerization Pathways

Cinnamic acid and its derivatives are generally observed to have a low tendency to undergo homopolymerization due to the steric hindrance caused by the 1,2-disubstituted nature of the vinyl group. nii.ac.jp This steric hindrance makes it difficult for the monomer units to add to a growing polymer chain. As a result, attempts to homopolymerize cinnamic acid derivatives often lead to the formation of only oligomers. nii.ac.jp

However, cinnamic acid derivatives can participate in copolymerization with other vinyl monomers, such as styrenes and acrylates. acs.org In such copolymerizations, the cinnamic acid derivative is typically incorporated at a lower rate than the comonomer. nii.ac.jpacs.org Controlled polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have been employed to achieve better control over the molecular weight and composition of copolymers containing cinnamic acid derivatives. acs.org The incorporation of the rigid cinnamic acid structure can significantly influence the properties of the resulting copolymer, such as its glass transition temperature. acs.org

| Polymerization Type | Comonomer | Resulting Polymer | Key Findings |

| Homopolymerization | None | Oligomers | Steric hindrance prevents high molecular weight polymer formation. nii.ac.jp |

| Radical Copolymerization | Methyl Acrylate (B77674) | Copolymer | Cinnamic monomer incorporates at a lower rate than the acrylate. acs.org |

| RAFT Copolymerization | N-isopropylacrylamide | Controlled Copolymer | Allows for tunable properties of the resulting polymer. acs.org |

Aromatic Ring Functionalization and Substitution Chemistry

The aromatic ring of this compound is the site for substitution reactions, with the regiochemical outcome being determined by the directing effects of the existing substituents.

Directing Effects of Fluorine and Ethoxy Substituents on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the reactivity and orientation of an incoming electrophile are governed by the electronic properties of the substituents already present on the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comchemistry.coach Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Ethoxy Group (-OEt): The ethoxy group is a strong activating group and is ortho-, para-directing. The oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the attack of the electrophile. libretexts.org This donation of electron density increases the nucleophilicity of the ring, making it more reactive than benzene towards electrophiles. libretexts.org

In this compound, the directing effects of the substituents must be considered collectively. The powerful activating and ortho-, para-directing ethoxy group at position 4 would strongly favor substitution at positions 3 and 5. However, position 3 is already occupied by a fluorine atom. Therefore, the primary site for electrophilic attack would be predicted to be position 5. The two fluorine atoms at positions 2 and 3 deactivate the ring, particularly at the positions adjacent to them.

| Substituent | Electronic Effect | Directing Effect |

| -OCH₂CH₃ (Ethoxy) | Activating (strong resonance donor, weak inductive withdrawer) | Ortho, Para |

| -F (Fluoro) | Deactivating (strong inductive withdrawer, weak resonance donor) | Ortho, Para |

Investigation of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally favored when the aromatic ring is electron-poor, typically due to the presence of strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com

The aromatic ring of this compound is substituted with two fluorine atoms, which are strong electron-withdrawing groups. This makes the ring susceptible to nucleophilic attack. In NAS reactions, fluoride (B91410) is a surprisingly good leaving group, often better than other halogens. youtube.comwyzant.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the highly polarizing effect of the fluorine atom on the carbon-fluorine bond. youtube.comwyzant.com

Given the substitution pattern, a nucleophile could potentially displace one of the fluorine atoms. The presence of the electron-donating ethoxy group would somewhat counteract the electron-withdrawing effect of the fluorines, but the ring is still expected to be reactive towards strong nucleophiles. The position of nucleophilic attack would be influenced by the ability of the substituents to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com

Recent advances have shown that even unactivated fluoroarenes can undergo nucleophilic substitution under photoredox catalysis conditions. nih.gov

Carboxylic Acid Group Derivatization and Functionalization

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives. rsc.org These transformations are important for synthesizing new compounds with different physical, chemical, and biological properties.

Common derivatization reactions for carboxylic acids include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Amide Formation: Reaction with an amine, often using a coupling agent such as a carbodiimide, to form an amide.

Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form an acid chloride, which is a highly reactive intermediate for further transformations.

Reduction: Reduction to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

The choice of derivatization strategy depends on the desired final product and the compatibility of the reagents with the other functional groups in the molecule.

| Derivative | Reagent(s) | General Reaction |

| Ester | R'OH, H⁺ | RCOOH + R'OH ⇌ RCOOR' + H₂O |

| Amide | R'NH₂, Coupling Agent | RCOOH + R'NH₂ → RCONHR' + H₂O |

| Acid Chloride | SOCl₂ | RCOOH + SOCl₂ → RCOCl + SO₂ + HCl |

| Primary Alcohol | 1. LiAlH₄ 2. H₂O | RCOOH → RCH₂OH |

Advanced Esterification Techniques

The conversion of carboxylic acids to esters, or esterification, is a fundamental reaction in organic synthesis. For this compound, this transformation involves the replacement of the hydroxyl (-OH) group of its carboxyl function with an alkoxy (-OR) group. While classic Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of an acid catalyst) is a standard method, advanced techniques offer milder conditions, higher yields, and greater compatibility with sensitive substrates.

These advanced methods are crucial for synthesizing a diverse range of esters from this compound for applications in materials science or as precursors for other reactions, such as template-directed photodimerization. bilkent.edu.trorganic-chemistry.org The choice of method depends on the specific alcohol being used and the desired scale of the reaction.

Table 1: Selected Esterification Methods Applicable to this compound

| Method | Reagents | Description |

| Carbodiimide-Mediated Coupling | DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Alcohol, DMAP (4-Dimethylaminopyridine) catalyst | A mild and efficient method that proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. It is widely used for preparing esters under neutral conditions at room temperature. |

| Acid Chloride/Anhydride (B1165640) Route | Thionyl chloride (SOCl₂) or Oxalyl chloride to form the acid chloride, followed by reaction with an alcohol. | A two-step, highly effective method. The carboxylic acid is first converted to the more reactive acid chloride, which readily reacts with alcohols, even sterically hindered ones, to form the ester. youtube.com |

| Mitsunobu Reaction | Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Alcohol | This reaction allows for the esterification of primary and secondary alcohols with inversion of stereochemistry at the alcohol's chiral center. It is particularly useful for complex syntheses where stereocontrol is critical. |

| Template-Assisted Esterification | Covalent templates like 1,8-dihydroxynaphthalene, followed by esterification and subsequent photochemical reaction. | In this specialized approach, the cinnamic acid is first esterified with a template molecule to pre-organize it for a subsequent solid-state reaction. bilkent.edu.trorganic-chemistry.org |

Formation of Amides, Anhydrides, and Other Carboxylic Acid Derivatives

The carboxyl group of this compound is a versatile functional handle for creating a variety of derivatives, including amides and anhydrides. youtube.comuomustansiriyah.edu.iq These derivatives are often synthesized via the corresponding highly reactive acid chloride. youtube.com

Amide Formation: Amides are formed by reacting this compound (or its acid chloride) with ammonia (B1221849) or a primary/secondary amine. This reaction is fundamental to the synthesis of polyamides and biologically relevant molecules. rsc.org The resulting amide bond is exceptionally stable.

Anhydride Formation: Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often at high temperatures. A more controlled laboratory method involves reacting the acid chloride with a carboxylate salt (a deprotonated carboxylic acid). youtube.comyoutube.com Symmetrical anhydrides result from using the same carboxylate, while mixed anhydrides can also be prepared.

Other Derivatives: The primary derivatives—acid halides, anhydrides, esters, and amides—differ significantly in their reactivity, with acid halides being the most reactive and amides the least. youtube.com This reactivity hierarchy allows for the interconversion from a more reactive derivative to a less reactive one. youtube.com For example, the acid chloride of this compound can be readily converted to the corresponding anhydride, ester, or amide.

Table 2: General Synthesis of Carboxylic Acid Derivatives

| Derivative | General Reaction |

| Acid Chloride | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

| Acid Anhydride | R-COCl + R-COO⁻Na⁺ → (R-CO)₂O + NaCl |

| Ester | R-COCl + R'-OH → R-COOR' + HCl |

| Amide | R-COCl + 2 R'₂NH → R-CONR'₂ + R'₂NH₂⁺Cl⁻ |

Note: R-COOH represents this compound.

Solid-State Reactivity and Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.govnih.govresearchgate.net Cinnamic acid derivatives are exemplary compounds in this field, particularly for their ability to undergo [2+2] photodimerization in the solid state. core.ac.uk The reactivity of this compound in the crystalline phase is dictated by how its molecules are arranged in the crystal lattice.

[2+2] Photodimerization Kinetics and Mechanisms of Cinnamic Acid Derivatives

The [2+2] photodimerization is a topochemical reaction where two parallel carbon-carbon double bonds from adjacent cinnamic acid molecules in a crystal lattice react under UV irradiation to form a cyclobutane (B1203170) ring. acs.org For this reaction to occur, the crystal structure must adhere to Schmidt's topochemical principles, which state that the reacting double bonds must be parallel and separated by a distance of less than 4.2 Å. bilkent.edu.tracs.org

The kinetics of this solid-state transformation are often monitored using techniques like solid-state NMR or X-ray diffraction and can be described by kinetic models such as the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model. acs.orgbuffalo.eduacs.org The JMAK equation describes the fraction of material transformed over time, providing insight into the reaction mechanism, such as whether the product forms randomly or through the growth of nuclei. acs.orgacs.org

The mechanism of photodimerization can be classified as either homogeneous or heterogeneous.

Homogeneous Reaction: The crystal lattice transforms from the monomer phase to the dimer phase while maintaining its single-crystal integrity (a single-crystal-to-single-crystal transformation). scispace.com

Heterogeneous Reaction: The reaction leads to the formation of a disordered product phase, causing a loss of long-range order in the crystal. acs.org

Studies on related compounds, such as α-trans-cinnamic acid, have even demonstrated two-photon induced dimerization, where lower-energy light can be used, allowing for more uniform product formation throughout the crystal. buffalo.eduacs.org The specific substituents on the cinnamic acid ring, such as the ethoxy and difluoro groups in this compound, will influence the electronic properties and crystal packing, thereby affecting the reaction kinetics and mechanism. acs.org

Impact of Polymorphism on Solid-State Reactivity and Product Selectivity

Polymorphism is the ability of a compound to exist in two or more different crystal structures. nih.govjocpr.com These different polymorphs, while chemically identical, can have distinct physical properties, including melting point, solubility, and, crucially, solid-state reactivity. nih.govresearchgate.net

The impact of polymorphism on the [2+2] photodimerization of cinnamic acids is a classic example in solid-state chemistry. Different polymorphs arrange the cinnamic acid molecules in different geometries, which can either enable or prevent the reaction, or lead to different stereoisomeric products. researchgate.net

α-form: Molecules are packed in a head-to-tail arrangement, leading to the formation of α-truxillic acid (a centrosymmetric dimer) upon irradiation. acs.org

β-form: Molecules are packed in a head-to-head arrangement, resulting in the formation of β-truxinic acid (a mirror-symmetric dimer).

γ-form: Molecules are packed in a way that the double bonds are too far apart (> 4.7 Å), making this form photostable and unreactive.

Therefore, the specific polymorphic form of this compound obtained during crystallization would determine its photochemical fate. Controlling polymorphism is a key challenge and goal in crystal engineering to achieve selective synthesis of a desired cyclobutane product. jocpr.com

Table 3: Influence of Polymorphism on Cinnamic Acid Photodimerization

| Polymorph Type | Molecular Packing | C=C Distance | Photochemical Behavior | Product |

| α-type | Head-to-tail, parallel | ~3.6-4.1 Å | Reactive | α-truxillic acid derivative |

| β-type | Head-to-head, parallel | ~3.9-4.1 Å | Reactive | β-truxinic acid derivative |

| γ-type | Not parallel / Too distant | > 4.7 Å | Stable / Unreactive | No reaction |

Role of Intermolecular Interactions (e.g., C-H···F Hydrogen Bonds) in Crystal Packing and Reactivity

The crystal structure of any organic molecule is determined by a complex interplay of intermolecular forces. In cinnamic acids, the primary interaction is the strong O-H···O hydrogen bond between carboxylic acid groups, which typically forms a robust dimer synthon. core.ac.uk These dimers then arrange themselves in the lattice, guided by weaker interactions. core.ac.uk

C-H···O Interactions: These bonds, where a carbon-bound hydrogen interacts with a carbonyl oxygen, help to link the primary carboxylic acid dimers into sheets or stacks. core.ac.uk

C-H···F Interactions: The C-H···F bond is a weak hydrogen bond, with its nature being a subject of detailed study. rsc.org It is primarily electrostatic and dispersive in character when occurring between neutral fragments. rsc.org Despite their weakness, these interactions can be structure-directing, influencing the final crystal packing and, by extension, the solid-state reactivity. researchgate.net The entropic contribution of C-H···F interactions can also be significant in stabilizing a particular crystal structure over other potential polymorphs. ed.ac.uk

The precise geometry and prevalence of these weak interactions in the crystal lattice of this compound would ultimately determine whether its double bonds align favorably for a [2+2] photodimerization reaction.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Analysis of Aromatic Substitution Patterns

The substituents on the benzene (B151609) ring are critical in defining the electronic environment of the entire molecule. The presence of two fluorine atoms and an ethoxy group creates a push-pull electronic effect across the aromatic system.

The inclusion of fluorine atoms in organic molecules can dramatically alter their physicochemical properties. nih.gov The high electronegativity of fluorine makes it a powerful electron-withdrawing group (inductive effect), which can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org In the case of 4-Ethoxy-2,3-difluorocinnamic acid, the placement of fluorine atoms at the C2 and C3 positions (ortho and meta to the cinnamic side chain) has a profound impact.

This substitution pattern significantly increases the electrophilicity of the aromatic ring and influences the acidity of the carboxylic acid group. Studies on other fluorinated cinnamic acid derivatives have shown that the position of the fluorine substituent is crucial for its activity. nih.gov For instance, para-substituted fluorine or chlorine derivatives often exhibit different interaction profiles compared to their ortho-substituted counterparts. nih.gov The two adjacent fluorine atoms in this compound would create a strong dipole moment on one side of the ring, potentially influencing its crystal packing and intermolecular interactions, such as π-π stacking. researchgate.net

The ethoxy group at the C4 position (para- to the side chain) acts primarily as an electron-donating group through resonance, where its oxygen lone pairs delocalize into the aromatic ring. This effect can partially counteract the strong inductive withdrawal of the fluorine atoms. This "push-pull" system can enhance molecular polarizability and affect the molecule's absorption of ultraviolet light. researchgate.net

In related hydroxycinnamic acids, the presence of an alkoxy group, such as a methoxy (B1213986) group, provides stabilization. mdpi.com The ethoxy group, being slightly larger than a methoxy group, also contributes to the steric profile of the molecule, potentially influencing its conformational freedom and how it interacts with other molecules or surfaces.

| Structural Feature | Position | Electronic Effect | Steric Effect | Predicted Influence on Molecular Properties |

|---|---|---|---|---|

| Fluorine | C2 (ortho) | Strongly electron-withdrawing (-I) | Moderate | Increases acidity of carboxylic acid; modulates reactivity of the double bond; influences π-π stacking interactions. nih.govresearchgate.net |

| Fluorine | C3 (meta) | Strongly electron-withdrawing (-I) | Moderate | |

| Ethoxy Group | C4 (para) | Electron-donating via resonance (+M), weakly electron-withdrawing via induction (-I) | Moderate-to-High | Modulates electronic properties of the ring; provides steric bulk; influences solubility and crystal packing. mdpi.com |

Effects of Side Chain Modifications

The acrylic acid side chain is a defining feature of all cinnamic acids, providing a site for a variety of chemical reactions and intermolecular interactions.

The α,β-unsaturated system, consisting of a double bond conjugated with the carboxylic acid carbonyl group, is a planar and rigid structure that extends the electronic delocalization from the benzene ring. nih.govyoutube.com This conjugated system is crucial for the molecule's reactivity. theaic.org

This moiety can participate in various chemical transformations, including addition reactions across the double bond and cycloaddition reactions. youtube.com For instance, the dimerization of trans-cinnamic acid upon exposure to UV light to form truxillic acid is a well-known topochemical reaction dictated by the arrangement of the α,β-unsaturated systems in the crystal lattice. esrf.fr The electronic nature of the aromatic substituents directly modulates the reactivity of this unsaturated system; the electron-withdrawing fluorine atoms can make the β-carbon more electrophilic and susceptible to nucleophilic attack (Michael addition).

The carboxylic acid group is the most significant functional group in defining the acidic character of the molecule. youtube.com It readily donates a proton, and its pKa value is influenced by the electronic effects of the substituents on the aromatic ring. youtube.com The powerful electron-withdrawing effects of the 2,3-difluoro substituents are expected to increase the acidity of the carboxylic acid in this compound compared to unsubstituted cinnamic acid.

This functional group is a primary site for forming strong intermolecular hydrogen bonds, which heavily influences the compound's melting point, solubility, and crystal structure. researchgate.net The ability of the carboxylic acid to deprotonate into a carboxylate anion is fundamental to its interaction with basic compounds, metal ions, and polar surfaces. ebi.ac.uk

| Side Chain Feature | Description | Significance for Molecular Interactions |

|---|---|---|

| α,β-Unsaturated Double Bond | A C=C double bond conjugated with the aromatic ring and the carbonyl group. | Confers planarity and rigidity; participates in addition and cycloaddition reactions; acts as a Michael acceptor. theaic.orgesrf.fr |

| Carboxylic Acid Moiety | A -COOH group attached to the α-carbon of the side chain. | Acts as a hydrogen bond donor and acceptor; primary site of acidity (proton donor); can coordinate to metals upon deprotonation. youtube.comebi.ac.uk |

Elucidation of Structure-Target Interactions (Non-Biological Contexts or General Molecular Interactions)

In non-biological contexts, the interactions of this compound are governed by its structural and electronic features. One key example of such an interaction is solid-state dimerization. Cinnamic acids can undergo [2+2] cycloaddition reactions in the solid state when irradiated with UV light, a process dictated by the packing of the molecules in the crystal. esrf.fr The specific substituents on the phenyl ring can alter the crystal packing and thus affect the outcome of such topochemical reactions.

Furthermore, the molecule's potential for self-assembly can be considered. The carboxylic acid moiety can form strong, directional hydrogen-bonded dimers, while the fluorinated aromatic rings can engage in π-π stacking. researchgate.net The interplay between these forces will determine the supramolecular architecture in the solid state. The compound could also interact with inorganic surfaces, with the carboxylate group serving as an anchor to metal oxide surfaces, a principle used in the formation of self-assembled monolayers. The orientation of the molecule on a surface would be influenced by the steric and electronic contributions of all its functional groups.

No Publicly Available Computational Data for this compound

Extensive searches for computational studies on the structure-activity relationship (SAR) and structure-property relationship (SPR) of the chemical compound this compound have yielded no specific research findings or data.

Despite a thorough review of scientific literature and chemical databases, no molecular docking, Quantitative Structure-Activity Relationship (QSAR), or other computational analyses focused on this particular molecule could be identified. The search for detailed research findings, including data tables that would be necessary to construct an analysis of its SAR and SPR, was unsuccessful.

Similarly, investigations into closely related analogs, such as other difluorocinnamic acid derivatives with an ethoxy group, also did not provide sufficient data to extrapolate and generate a meaningful computational analysis for the target compound. The available literature on cinnamic acid derivatives is broad, but specific computational studies on the 2,3-difluoro substitution pattern combined with a 4-ethoxy group are not present in the public domain.

Therefore, the section on "Computational Approaches to SAR/SPR Elucidation" for this compound cannot be completed at this time due to the absence of relevant scientific research and data.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental in understanding the electronic properties and behavior of molecules at the atomic level.

Electronic Structure and Molecular Orbital Analysis

No specific studies detailing the electronic structure or molecular orbital analysis (such as HOMO-LUMO energies) of 4-Ethoxy-2,3-difluorocinnamic acid using Density Functional Theory (DFT) or other quantum chemical methods were found in the reviewed scientific literature. While DFT studies have been performed on structurally similar molecules, such as 4-ethoxy-2,3-difluoro benzamide, this data is not directly applicable to this compound due to differences in their functional groups. nih.govnih.gov

Prediction of Spectroscopic Signatures (e.g., THz, NMR Chemical Shifts)

There are no available research articles or datasets that report the theoretical prediction of spectroscopic signatures, including Terahertz (THz) spectra or Nuclear Magnetic Resonance (NMR) chemical shifts, for this compound based on computational methods.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions.

Conformational Dynamics and Flexibility of this compound

No published molecular dynamics simulation studies were identified that specifically investigate the conformational dynamics and flexibility of this compound. Therefore, no data on its conformational landscape or structural flexibility is available.

Modeling of Intermolecular Interactions in Condensed Phases or with Specific Molecular Receptors

There is a lack of available research on the modeling of intermolecular interactions of this compound. No studies were found that simulate its behavior in condensed phases or its potential interactions with specific molecular receptors.

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can be employed to predict the reactivity of a molecule and to elucidate potential reaction mechanisms.

No theoretical studies predicting the chemical reactivity, such as the use of reactivity descriptors, or mapping potential reaction pathways for this compound were found in the scientific literature.

Advanced Computational Methods for Crystal Structure Prediction and Polymorph Analysis

The prediction of the crystalline arrangement of molecules, known as crystal structure prediction (CSP), is a critical aspect of modern materials science and pharmaceutical development. annualreviews.orgresearchgate.net For a molecule like this compound, identifying its likely polymorphs—different crystal structures of the same compound—is essential as these forms can exhibit distinct physical and chemical properties. Advanced computational methods provide a powerful tool for predicting and analyzing these crystalline structures before their experimental realization. ucl.ac.uknih.gov

The process of CSP for an organic molecule such as this compound typically involves a systematic exploration of the potential energy surface to identify stable crystal packings. rsc.org This is a complex computational challenge that integrates various techniques to balance accuracy and computational cost. researchgate.net Methodologies have seen significant progress, as demonstrated in the blind tests organized by the Cambridge Crystallographic Data Centre (CCDC), which have become a benchmark for the field. ucl.ac.uk

A typical CSP workflow for this compound would commence with a conformational analysis of the isolated molecule to identify low-energy conformers. This is often achieved using quantum chemical methods like Density Functional Theory (DFT). Subsequently, these conformers are used to generate a multitude of trial crystal structures within various possible space groups. These generated structures are then subjected to energy minimization using computationally less expensive methods, such as force fields, to rank them based on their lattice energies.

The most promising candidate structures are then further refined using more accurate, but computationally intensive, quantum mechanical methods, often periodic DFT calculations, to obtain a more reliable energy ranking. researchgate.net These calculations can provide detailed insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

For a comprehensive polymorph analysis, it is crucial to consider the influence of temperature and pressure on the relative stability of the predicted structures. This can be achieved by calculating the free energies of the crystals, which includes vibrational contributions. nih.gov

The following table illustrates the kind of data that would be generated in a CSP study for different predicted polymorphs of this compound. The data is hypothetical but representative of what a computational study would aim to produce.

Table 1: Predicted Polymorphs of this compound and their Calculated Properties

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Relative Energy (kJ/mol) | Hydrogen Bond Motif |

|---|---|---|---|---|---|---|---|---|

| I | P2₁/c | 10.25 | 5.80 | 15.60 | 95.2 | 4 | 0.00 | R²₂(8) dimer |

| II | P-1 | 7.90 | 8.15 | 11.30 | 105.5 | 2 | +1.5 | R²₂(8) dimer |

| III | C2/c | 20.50 | 5.75 | 12.40 | 110.8 | 8 | +3.2 | Catemer chain |

| IV | P2₁2₁2₁ | 6.20 | 13.80 | 14.90 | 90.0 | 4 | +4.8 | R²₂(8) dimer |

Z is the number of molecules in the unit cell.

The study of related compounds, such as o-ethoxy-trans-cinnamic acid, has shown the existence of multiple polymorphs with different photochemical reactivities in the solid state. nih.govresearchgate.netnih.gov Computational studies on such systems can help rationalize these differences by examining the distances and orientations of reactive double bonds in the crystal lattice.

The following table presents a hypothetical comparison of key intermolecular interactions in the predicted polymorphs of this compound.

Table 2: Analysis of Key Intermolecular Interactions in Predicted Polymorphs

| Polymorph | O-H···O Distance (Å) | C-H···O Distance (Å) | C-H···F Distance (Å) | π-π Stacking Distance (Å) |

|---|---|---|---|---|

| I | 2.65 | 3.30 | 3.45 | 3.80 |

| II | 2.68 | 3.35 | 3.50 | N/A |

| III | 2.70 | 3.40 | 3.60 | 3.95 |

| IV | 2.66 | 3.28 | 3.40 | 3.75 |

Recent advancements in CSP also include the use of machine learning and artificial intelligence to accelerate the screening of potential crystal structures and improve the accuracy of energy predictions. researchgate.net By training models on large databases of known crystal structures, these methods can learn the complex relationships between molecular structure and crystal packing.

Advanced Applications As a Chemical Building Block in Emerging Fields

Role in the Synthesis of Complex Organic Molecules

The reactivity of the carboxylic acid and the carbon-carbon double bond in 4-ethoxy-2,3-difluorocinnamic acid, combined with the specific substitution pattern on the aromatic ring, allows for its use as a precursor in the synthesis of diverse and complex molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates (Synthetic Design Focus)

The synthesis of advanced pharmaceutical intermediates often requires starting materials with specific functionalities that can be readily converted into more complex drug-like molecules. While direct use of this compound is not extensively documented, the synthesis of closely related structures highlights its potential. For instance, the preparation of 4-ethoxy-2,3-difluorophenol (B141254) has been described, and this compound is noted for its utility as an intermediate in the synthesis of liquid crystals and pharmaceuticals. The synthetic pathway to this phenol (B47542) could potentially be adapted from the cinnamic acid, for example, through oxidative cleavage of the double bond.

Furthermore, fluorinated cinnamic acid derivatives are recognized for their potential in drug design. Studies have shown that the introduction of fluorine atoms into a molecule can enhance its biological activity. For example, certain fluorine-substituted cinnamic acid derivatives bearing a tertiary amine side chain have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in the context of Alzheimer's disease. This underscores the value of the fluorinated cinnamic acid scaffold in the design of new therapeutic agents.

The general synthetic utility is further exemplified by the synthesis of flavonoid-cinnamic acid amide hybrids, which have shown neuroprotective activities. rsc.org These hybrids are synthesized by coupling the carboxylic acid group of a cinnamic acid derivative with an amino group of a flavonoid, a reaction for which this compound is a suitable starting material.

| Intermediate/Target Molecule | Potential Synthetic Role of this compound | Key Research Finding |

| 4-Ethoxy-2,3-difluorophenol | Potential precursor through oxidative cleavage. | Useful as a liquid-crystal and drug intermediate. |

| Fluorinated Cinnamic Acid Amides | Carboxylic acid source for amide bond formation. | Hybrids with flavonoids show neuroprotective effects. rsc.org |

| Cholinesterase Inhibitors | Scaffold for introducing fluorine to enhance bioactivity. | Fluorine substitution can significantly impact inhibitory activity against AChE and BChE. |

Building Block for Agrochemical Synthesis (Synthetic Design Focus)

In the field of agrochemicals, the presence of fluorine atoms can lead to enhanced efficacy and metabolic stability of pesticides and herbicides. While direct application of this compound in this context is not explicitly detailed in available literature, the use of a closely related structural analog, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, as a key building block in the synthesis of trifluoromethylpyridine-containing agrochemicals has been reported. nih.gov This highlights the importance of the ethoxy-substituted phenyl ring in conjunction with a reactive side chain for the construction of potent agrochemical ingredients. nih.gov

The synthesis of chalcone (B49325) derivatives containing a 1,2,4-triazine (B1199460) moiety, which have shown inhibitory activity against bacterial blight and citrus canker, often starts from substituted benzaldehydes. google.com this compound could potentially be converted to the corresponding benzaldehyde (B42025), which would then serve as a key precursor in the synthesis of such agrochemically active chalcones.

Construction of Heterocyclic Systems

The carbon-carbon double bond and the carboxylic acid group of this compound make it a suitable precursor for the synthesis of various heterocyclic systems. For instance, the Pechmann condensation, a common method for synthesizing coumarins, involves the reaction of a phenol with a β-keto ester. nih.gov this compound could be envisioned as a starting material for the synthesis of a substituted phenol, which could then undergo cyclization to form a fluorinated coumarin (B35378) derivative. nih.gov

Similarly, chromones, another important class of oxygen-containing heterocycles, can be synthesized through various methods, often involving the cyclization of ortho-hydroxyaryl ketones. ijrpc.comorganic-chemistry.orgscispace.com A synthetic route starting from this compound could potentially lead to the formation of a suitably substituted precursor for chromone (B188151) synthesis.

Furthermore, chalcones, which are 1,3-diaryl-2-propen-1-ones, are well-known precursors for the synthesis of a variety of heterocyclic compounds, including pyrimidines, pyrazoles, and benzodiazepines. Chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. nih.govgoogle.com The aldehyde corresponding to this compound could be a valuable building block in the synthesis of novel, fluorinated chalcones, thereby providing access to a wide range of heterocyclic derivatives with potential biological activities. nih.govgoogle.com

Contributions to Materials Science and Engineering

The unique electronic and photophysical properties imparted by the fluorinated and conjugated structure of this compound and its derivatives make them promising candidates for applications in materials science, particularly in the development of photoresponsive and liquid crystalline materials.

Design and Synthesis of Photoresponsive Materials

Cinnamic acid and its derivatives are well-known for their ability to undergo [2+2] photodimerization upon exposure to UV light. researchgate.netacs.orgnih.gov This photoreaction leads to the formation of a cyclobutane (B1203170) ring, resulting in a significant change in the molecular structure and properties of the material. This phenomenon is the basis for the use of cinnamate-containing polymers as photoresists and in other photolithographic applications. The photodimerization is often reversible upon irradiation with a different wavelength of light, making these materials suitable for applications such as optical data storage.

| Photoresponsive Application | Role of Cinnamic Acid Moiety | Potential Influence of Fluoro and Ethoxy Groups |

| Photoresists | Photocrosslinking via [2+2] cycloaddition. researchgate.netacs.orgnih.gov | Modify absorption wavelength and reaction kinetics. |

| Optical Data Storage | Reversible photodimerization for writing and erasing data. researchgate.net | Tune the wavelengths for dimerization and cleavage. |

| Photoalignment Layers | Anisotropic photoreaction to align liquid crystal molecules. | Influence the anchoring energy and thermal stability. |

Development of Liquid Crystalline Materials and Optoelectronic Components (where fluorinated cinnamic acid derivatives have utility)

Although direct evidence for the use of this compound in liquid crystal displays is not found, numerous studies highlight the importance of fluorinated biphenyl (B1667301) and terphenyl structures, which are core components of many liquid crystal mixtures. The structural similarity of the 2,3-difluoro-4-ethoxyphenyl group to moieties found in known liquid crystal monomers suggests its potential as a building block in this field. The combination of the polar fluorine atoms and the ethoxy group can lead to a desirable balance of properties for liquid crystal applications.

Functional Polymers and Composites

The structural framework of this compound makes it a compelling monomer for the development of advanced functional polymers and composites. Cinnamic acid and its derivatives have long been recognized for their capacity to act as building blocks for various polymers, including polyesters, polyamides, and poly(anhydride esters). researchgate.netrsc.org The presence of the carboxylic acid group allows for its incorporation into polymer backbones through esterification or amidation reactions.

The vinylic double bond of the cinnamic acid moiety offers a site for polymerization and cross-linking, which can be initiated by heat, light, or chemical agents. acs.org This feature is particularly valuable for creating photoreactive polymers. Upon exposure to UV light, cinnamic acid derivatives can undergo [2+2] cycloaddition, leading to the formation of cyclobutane rings and resulting in a cross-linked polymer network. This property is the basis for photoresists used in microlithography and could be exploited in applications such as 3D printing and advanced coatings.

The inclusion of fluorine atoms in the aromatic ring is anticipated to confer several advantageous properties to any resulting polymer. Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. numberanalytics.comnumberanalytics.com Therefore, polymers synthesized from this compound could exhibit enhanced durability and hydrophobicity, making them suitable for high-performance applications in harsh environments.

Table 1: Potential Contributions of this compound Moieties to Polymer Properties

| Structural Feature | Potential Contribution to Polymer Properties |

| Carboxylic Acid Group | Enables incorporation into polyester (B1180765) and polyamide backbones. |

| Alkene Double Bond | Allows for polymerization and photo-initiated cross-linking. |

| Difluorophenyl Group | May enhance thermal stability, chemical resistance, and hydrophobicity. |

| Ethoxy Group | Can influence solubility and processing characteristics. |

Enabling Chemical Probes and Research Tools for Molecular Investigations

The distinct structural characteristics of this compound also position it as a valuable scaffold for the design of chemical probes and research tools for molecular-level studies. The fluorinated phenyl ring is of particular importance in this context.

Fluorine atoms, especially the ¹⁹F isotope, are increasingly utilized in the development of probes for magnetic resonance imaging (MRI) and spectroscopy (MRS) due to the near-100% natural abundance and distinct NMR signal of ¹⁹F, which provides a clear window for observation with no background signal in biological systems. acs.org The presence of two fluorine atoms in this compound could be leveraged to create ¹⁹F-based probes for in vitro and in vivo imaging, allowing for the non-invasive tracking of molecules and biological processes.

Furthermore, fluorinated compounds often exhibit altered binding affinities and specific interactions with biological macromolecules. nih.gov The strategic placement of fluorine can influence the lipophilicity and electrostatic interactions of a molecule, potentially leading to more selective and potent inhibitors or binding partners for proteins. youtube.com By modifying the carboxylic acid group with various reporter tags or reactive groups, this compound could be converted into a range of specialized probes to investigate enzyme activity, receptor binding, and other molecular interactions.

Table 2: Potential Applications of this compound in Research Tools

| Application Area | Rationale for Use |

| ¹⁹F Magnetic Resonance Imaging (MRI) Probes | The two fluorine atoms provide a strong and specific signal for imaging applications. acs.org |

| Enzyme Inhibitor Scaffolds | The fluorinated ring can enhance binding affinity and selectivity to protein active sites. youtube.com |

| Molecular Probes for Cellular Imaging | Can be functionalized with fluorophores or other reporter groups for tracking within cells. |

The synthesis of derivatives from this compound could lead to a new class of research tools that capitalize on the unique properties of fluorine to provide deeper insights into complex biological systems.

Future Perspectives and Unexplored Research Directions

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The synthesis of cinnamic acid derivatives can result in E and Z geometric isomers, and the development of stereoselective routes to obtain a single isomer is of great interest. nih.gov For 4-Ethoxy-2,3-difluorocinnamic acid, this would involve catalytic systems that can control the geometry of the double bond during its formation.

Furthermore, the creation of chiral centers in derivatives of this compound opens the door to enantioselective synthesis. While the parent molecule is achiral, reactions at the double bond or derivatization of the carboxylic acid can introduce chirality. The development of asymmetric catalytic methods to produce enantiomerically pure derivatives is a significant and challenging goal. rsc.orgresearchgate.net Such methods could employ chiral catalysts in reactions like asymmetric hydrogenation, dihydroxylation, or epoxidation of the double bond. The stereoselective construction of fluorinated quaternary carbon centers is a particularly active area of research, and these methodologies could be adapted for derivatives of this compound. rsc.orgresearchgate.net

Investigation of Novel Chemical Transformations under Mild Conditions

Future research should explore new chemical reactions involving this compound that proceed under mild conditions. This includes investigating its participation in various coupling reactions, cycloadditions, and functional group interconversions. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aromatic ring and the acrylic acid moiety, potentially enabling unique transformations. nih.gov

For instance, the [2+2] photodimerization of fluorinated cinnamic acids in the solid state has been studied, and exploring the photochemical reactivity of this compound could lead to new photosensitive materials. nih.govacs.org Additionally, developing novel C-H activation strategies on the phenyl ring or the vinylic position under mild conditions would provide efficient pathways to more complex derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceuticals is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. mdpi.comacs.orgresearchgate.net These technologies offer advantages in terms of safety, efficiency, scalability, and process control. youtube.com Applying these techniques to the synthesis of this compound could lead to optimized production processes.

An automated flow synthesis setup could allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.govacs.orgnih.gov This would be particularly beneficial for handling potentially hazardous reagents or intermediates and for enabling multi-step syntheses in a continuous fashion without the need for isolating intermediates. acs.orgresearchgate.netacs.org

Deeper Computational Exploration of Fluorine's Unique Effects on Reactivity and Intermolecular Interactions

The presence of two adjacent fluorine atoms on the phenyl ring of this compound has a profound impact on its electronic properties and intermolecular interactions. nih.gov Computational studies can provide a deeper understanding of these effects. iucr.orgrsc.org

Future computational work could focus on:

Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for various chemical transformations, helping to rationalize experimental observations and predict new reactivity. researchgate.net

Intermolecular Interactions: The fluorine atoms can participate in non-covalent interactions such as hydrogen bonds (C-H···F), halogen bonds, and fluorine-fluorine interactions. rsc.orgresearchgate.netacs.org Computational analysis of these weak interactions is crucial for understanding the crystal packing of this molecule and for designing new materials with desired solid-state properties. iucr.org

Molecular Properties: In silico studies can predict various physicochemical properties of this compound and its derivatives, such as lipophilicity and metabolic stability, which is particularly relevant for potential biological applications. researchgate.net

Exploration of New Material Science Applications beyond Photodimerization

While the photodimerization of cinnamic acids is a well-known route to cyclobutane-containing materials, the unique substitution pattern of this compound may enable its use in other areas of material science. researchgate.netrsc.org

Potential new applications to be explored include:

Polymers: Cinnamic acid derivatives can be used as monomers for the synthesis of polyesters, polyamides, and other polymers. researchgate.netrsc.org The incorporation of the fluorinated ethoxy-substituted phenyl group could impart unique properties to these polymers, such as altered thermal stability, optical properties, or hydrophobicity.

Liquid Crystals: The rigid, rod-like structure of cinnamic acid derivatives makes them potential candidates for the design of liquid crystalline materials. The fluorine and ethoxy substituents would significantly influence the mesomorphic properties.

Non-linear Optical (NLO) Materials: The combination of electron-donating (ethoxy) and electron-withdrawing (fluoro) groups on the aromatic ring, conjugated with the acrylic acid system, suggests that derivatives of this compound could exhibit NLO properties.

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxy-2,3-difluorocinnamic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : Start with a Horner-Wadsworth-Emmons reaction using 4-ethoxy-2,3-difluorobenzaldehyde and a phosphonate ester derivative of malonic acid. Alternatively, employ a Knoevenagel condensation between the aldehyde and diethyl malonate under acidic conditions (e.g., piperidine or acetic acid) .

- Optimization : Use factorial design (e.g., 2^k designs) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst concentration. Monitor yields via HPLC and characterize intermediates with NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- NMR : Assign peaks using ¹H and ¹³C NMR. The ethoxy group (CH₂CH₃) shows a triplet at ~1.3–1.5 ppm (³J_H-H coupling), while fluorine substituents deshield aromatic protons (δ ~7.0–8.0 ppm). Compare with PubChem data for difluoro analogs .

- MS : Use high-resolution ESI-MS to confirm the molecular ion [M-H]⁻ at m/z 227.05 (calculated for C₁₁H₉F₂O₃). Monitor purity via LC-MS with >98% threshold .

Q. What are the critical parameters for developing an HPLC/LC-MS method to quantify this compound in biological matrices?

Methodological Answer:

- Column Selection : Use a reverse-phase C18 column (e.g., LiChrosorb® RP-8) with a mobile phase of acetonitrile/0.1% formic acid. Optimize gradient elution (5–95% acetonitrile over 20 min) to resolve the compound from matrix interferences .

- Validation : Assess linearity (1–100 µg/mL), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively), and recovery rates (>90%) using spiked plasma samples .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or biological activity of this compound derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify electrophilic/nucleophilic sites. Compare with NIST data for similar cinnamic acids .

- Molecular Docking : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies address discrepancies in biological assay data across cell lines for this compound?

Methodological Answer:

- Data Normalization : Use Z-score or fold-change normalization to account for cell-line-specific variability. Include positive controls (e.g., NSAIDs for anti-inflammatory assays) .

- Mechanistic Profiling : Perform RNA-seq or proteomics to identify off-target pathways. Cross-reference with ECHA toxicity databases to rule out nonspecific effects .

Q. What factorial design approaches optimize multi-step synthesis or formulation processes?

Methodological Answer:

- Screening Designs : Apply Plackett-Burman designs to prioritize factors (e.g., reaction time, solvent ratio). For formulation, use a Box-Behnken design to optimize solubility (logP) and stability (pH 6–8) .

- Response Surface Modeling : Generate 3D contour plots to identify ideal conditions (e.g., 24-hour reaction time, 100°C) for maximum yield .

Q. How do ethoxy and fluorine substituents influence photophysical properties or metabolic stability?

Methodological Answer:

- Photophysical Analysis : Measure UV-Vis absorbance (λ_max ~280 nm) and fluorescence quantum yield. Fluorine’s electron-withdrawing effect reduces π→π* transition energy, enhancing photostability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Ethoxy groups may slow CYP450-mediated oxidation compared to methoxy analogs .

Notes on Data Contradictions

- Synthetic Yields : Discrepancies in yields (e.g., 60–85%) may arise from solvent purity or catalyst batch variability. Cross-validate with multiple suppliers (e.g., Sigma-Aldrich vs. Apollo Scientific) .

- Biological Activity : Inconsistent IC₅₀ values across studies could reflect cell-line genetic drift. Use STR profiling to confirm cell identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.